JLB2-110c

Descripción

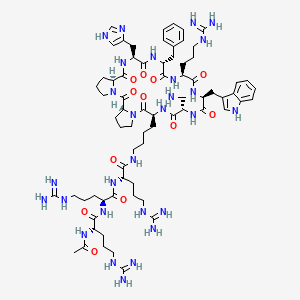

The compound “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is a macrocyclic peptide with three extracyclic arginine residues. This compound is a melanocortin macrocyclic agonist, which means it interacts with melanocortin receptors, a family of G protein-coupled receptors involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .

Propiedades

Fórmula molecular |

C71H108N28O12 |

|---|---|

Peso molecular |

1545.8 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[4-[(3R,9S,12S,15S,18S,21R,24S,27S)-12-(aminomethyl)-21-benzyl-18-(3-carbamimidamidopropyl)-24-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,23,26-octaoxo-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontan-9-yl]butylamino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide |

InChI |

InChI=1S/C71H108N28O12/c1-40(100)89-47(21-10-28-84-69(75)76)58(102)91-48(22-11-29-85-70(77)78)59(103)90-46(20-9-27-83-68(73)74)57(101)82-26-8-7-19-50-66(110)99-32-14-25-56(99)67(111)98-31-13-24-55(98)65(109)96-53(35-43-38-81-39-88-43)63(107)94-51(33-41-15-3-2-4-16-41)61(105)92-49(23-12-30-86-71(79)80)60(104)95-52(62(106)97-54(36-72)64(108)93-50)34-42-37-87-45-18-6-5-17-44(42)45/h2-6,15-18,37-39,46-56,87H,7-14,19-36,72H2,1H3,(H,81,88)(H,82,101)(H,89,100)(H,90,103)(H,91,102)(H,92,105)(H,93,108)(H,94,107)(H,95,104)(H,96,109)(H,97,106)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56+/m0/s1 |

Clave InChI |

ZSSMANYLNGBKPJ-BPFUNGMASA-N |

SMILES isomérico |

CC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |

SMILES canónico |

CC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” involves solution-phase peptide chemistry. The process begins with the linear assembly of the peptide chain, followed by cyclization to form the macrocyclic structure. The incorporation of three extracyclic arginine residues is achieved by substituting a branching lysine residue into the macrocyclic scaffold .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .

Análisis De Reacciones Químicas

Types of Reactions

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.

Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Aplicaciones Científicas De Investigación

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and macrocyclic peptide chemistry.

Biology: Investigated for its interactions with melanocortin receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, such as appetite regulation and energy homeostasis.

Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

Mecanismo De Acción

The compound exerts its effects by binding to melanocortin receptors, specifically the melanocortin-4 receptor (MC4R). This interaction activates intracellular signaling pathways, leading to various physiological responses such as decreased food intake and increased energy expenditure. The presence of three extracyclic arginine residues enhances the compound’s binding affinity and potency .

Comparación Con Compuestos Similares

Similar Compounds

Setmelanotide: Another melanocortin cyclic drug with therapeutic relevance.

NDP-MSH: A melanocortin peptide agonist with similar pharmacological properties.

Ac-His-DPhe-Arg-Trp-NH2: A melanocortin peptide with comparable activity.

Uniqueness

“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is unique due to the incorporation of three extracyclic arginine residues, which significantly enhance its pharmacological activity compared to other melanocortin peptides. This modification results in increased binding affinity and potency at melanocortin receptors, making it a promising candidate for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.